DL-Buthionine-(S,R)-sulfoximine

Description

Buthionine Sulfoximine is a synthetic amino acid. Buthionine sulfoximine irreversibly inhibits gamma-glutamylcysteine synthase, thereby depleting cells of glutathione, a metabolite that plays a critical role in protecting cells against oxidative stress, and resulting in free radical-induced apoptosis. Elevated glutathione levels are associated with tumor cell resistance to alkylating agents and platinum compounds. By depleting cells of glutathione, this agent may enhance the in vitro and in vivo cytotoxicities of various chemotherapeutic agents in drug-resistant tumors. Buthionine sulfoximine may also exhibit antiangiogenesis activity. (NCI04)

BUTHIONINE SULFOXIMINE is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

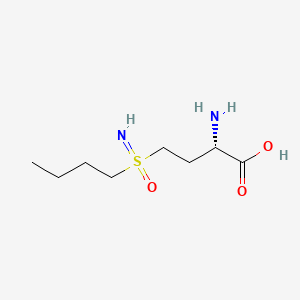

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQFBVYMGADDTQ-CVSPRKDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=N)(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894150 | |

| Record name | L-Buthionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | L-Buthionine (SR)-sulfoximine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

H2O > 100 (mg/mL), Acetate buffer, pH4 > 100 (mg/mL), Carbonate buffer, pH9 > 100 (mg/mL), 0.1 N HCl > 100 (mg/mL), 0.1 N NaOH > 100 (mg/mL), MeOH < 1 (mg/mL), EtOH (95 %) < 1 (mg/mL), CH3CN < 1 (mg/mL), EtOAC < 1 (mg/mL), CHC13 < 1 (mg/mL), Dimethylacetamide < 1 (mg/mL), DMSO < 1 (mg/mL) | |

| Record name | BSO | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/326231%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

83730-53-4, 97590-40-4 | |

| Record name | L-Buthionine-S,R-sulfoximine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83730-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buthionine sulfoximine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083730534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Buthionine-(S,R)-sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-buthionine sulfoximine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Buthionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83730-53-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTHIONINE SULFOXIMINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEY8DZS103 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Profound Impact of Buthionine Sulfoximine on Glutathione Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Abstract

L-buthionine-(S,R)-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in the de novo synthesis of glutathione (B108866) (GSH). This targeted inhibition leads to a significant depletion of the intracellular GSH pool, a cornerstone of cellular antioxidant defense. The ramifications of BSO-induced GSH depletion are far-reaching, precipitating a cascade of events including heightened oxidative stress, modulation of critical signaling pathways, and the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the effects of BSO on the glutathione metabolism pathway. It offers a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the intricate signaling networks involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating a deeper understanding of BSO's cellular impact and its potential therapeutic applications.

Introduction to Glutathione and the Role of BSO

Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells. It plays a pivotal role in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and the maintenance of cellular redox homeostasis. The synthesis of GSH is a two-step enzymatic process initiated by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL), which catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH biosynthesis. The second step is catalyzed by glutathione synthetase (GS), which adds a glycine residue to form glutathione.

L-buthionine-(S,R)-sulfoximine (BSO) is a highly specific and irreversible inhibitor of GCS. By blocking this crucial enzyme, BSO effectively shuts down the primary pathway for GSH synthesis, leading to a progressive depletion of cellular GSH levels. This targeted disruption of glutathione metabolism makes BSO an invaluable tool for studying the consequences of GSH deficiency and for exploring therapeutic strategies that exploit cellular redox vulnerabilities, particularly in the context of cancer therapy.

Mechanism of Action of BSO

BSO exerts its inhibitory effect by acting as a transition-state analog of glutamate. It binds to the active site of GCS, where it is phosphorylated by ATP, forming a stable, phosphorylated intermediate that remains tightly bound to the enzyme, thereby inactivating it. This specific and potent inhibition of GCS disrupts the de novo synthesis of GSH, leading to a time- and dose-dependent decrease in intracellular GSH concentrations.

Quantitative Effects of BSO on Glutathione Metabolism

The administration of BSO leads to significant and measurable changes in the cellular glutathione pool. The extent of these changes is dependent on the cell type, BSO concentration, and duration of exposure.

Table 1: Dose-Dependent and Time-Course Effects of BSO on Cellular Glutathione Levels

| Cell Line/Tissue | BSO Concentration | Duration of Treatment | GSH Depletion (% of Control) | GSSG Levels | GSH/GSSG Ratio | Reference(s) |

| EMT6/SF Cells | 50 µM | 12-14 hours | < 5% | Not specified | Not specified | [1] |

| Chinese Hamster Ovary (CHO) Cells | ≥ 0.1 mM | 10 hours | < 10% | Not specified | Not specified | [2] |

| Ht22 Cells | 0.03 mM | 15 hours | 65% | ~5% of total glutathione | Decreased | [3] |

| Ht22 Cells | 10 mM | 15 hours | 78% | ~5% of total glutathione | Decreased | [3] |

| GBC-SD Cells | 50 µM | Time-dependent | Significant reduction | Not specified | Decreased | [4] |

| V79-379A Cells | 50 µM | 10 hours | < 5% | Not specified | Not specified | [5] |

| Rat Liver | 1.0 mmol/kg (ip) | 20 minutes - 25 hours | Significant decrease | Not specified | Not specified | [6] |

| Rat Kidney | 1.0 mmol/kg (ip) | 20 minutes - 25 hours | More rapid and sustained decrease than liver | Not specified | Not specified | [6] |

| Peripheral Mononuclear Cells (Human) | ≥ 7.5 g/m² (i.v.) | Day 3 (nadir) | ~90% | Not specified | Not specified | [7] |

| Human Lung Adenocarcinoma (A549) | 5-10 mM | 60 hours | Undetectable (< 0.5 nmol/mg protein) | Not specified | Not specified | [8] |

| HEK-293 Cells | 25 µM | 18 hours | ~92% | No significant change | Decreased | [9] |

Table 2: Effects of BSO on Glutathione-Related Enzyme Activities

| Enzyme | Cell Line/Tissue | BSO Treatment | Effect on Activity | Reference(s) |

| γ-Glutamylcysteine Synthetase (GCS) | C3H Mice | 0.8-1.6 g/kg (i.p.) | Maximum inhibition at 2-4 hours | [10] |

| Glutathione Reductase (GR) | Ht22 Cells | 10 mM for 15 hours | Slight but significant decrease (to 94% of control) | [3] |

| Glutathione Peroxidase (GPx) | Mouse Lungs | 30 mM in drinking water for up to 28 days | No significant difference | [11] |

| Superoxide Dismutase (SOD) | Mouse Lungs | Chronic treatment | Diminished activity | [12] |

| Catalase | Mouse Lungs | Chronic treatment | Diminished activity | [12] |

Key Signaling Pathways Modulated by BSO

The depletion of glutathione by BSO triggers a cellular stress response that involves the modulation of several key signaling pathways. These pathways are intricately linked to cellular survival, apoptosis, and antioxidant defense mechanisms.

The Nrf2-Antioxidant Response Element (ARE) Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon exposure to oxidative stress, such as that induced by BSO-mediated GSH depletion, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of genes encoding for enzymes involved in GSH synthesis and regeneration, as well as other antioxidant proteins. However, in some contexts, BSO treatment can lead to an initial activation of the Nrf2 pathway as a compensatory response to GSH depletion[3][6][13].

Caption: BSO-induced Nrf2 activation pathway.

The Protein Kinase C-delta (PKC-δ) Pathway

Protein Kinase C-delta (PKC-δ) is a member of the novel PKC family and is implicated in the regulation of cell growth, differentiation, and apoptosis. Studies have shown that BSO-induced GSH depletion can lead to the activation of PKC-δ. Activated PKC-δ can then translocate to different cellular compartments, including the mitochondria, where it can contribute to the induction of apoptosis. This activation appears to be a critical step in the cytotoxic effects of BSO in certain cell types[14][15].

Caption: BSO-mediated activation of the PKC-δ apoptotic pathway.

The Mitochondrial (Intrinsic) Pathway of Apoptosis

The depletion of GSH and the subsequent increase in oxidative stress can trigger the intrinsic pathway of apoptosis. This pathway is initiated at the mitochondria and involves the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. BSO treatment has been shown to induce mitochondrial dysfunction, leading to the activation of a cascade of caspases, which are the executioners of apoptosis. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating the mitochondrial release of cytochrome c. BSO can shift the balance towards pro-apoptotic Bcl-2 family members, thereby promoting apoptosis[16][17][18][19][20].

Caption: BSO-induced mitochondrial pathway of apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of BSO on glutathione metabolism.

Measurement of Reduced and Oxidized Glutathione (GSH and GSSG)

5.1.1 High-Performance Liquid Chromatography (HPLC) Method

This method allows for the simultaneous quantification of GSH and GSSG.

-

Sample Preparation:

-

HPLC Conditions:

-

Quantification:

-

Generate a standard curve using known concentrations of GSH and GSSG.

-

Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

-

5.1.2 GSH/GSSG-Glo™ Assay (Promega)

This is a luminescence-based assay for the rapid and sensitive measurement of GSH and GSSG.

-

Materials:

-

GSH/GSSG-Glo™ Assay Kit (Promega, Cat. No. V6611).

-

White-walled, multi-well plates suitable for luminescence measurements.

-

Luminometer.

-

-

Protocol Overview (adherent cells):

-

Seed cells in a 96-well plate and treat with BSO.

-

Prepare Total Glutathione Lysis Reagent and Oxidized Glutathione Lysis Reagent according to the manufacturer's protocol.

-

Remove culture medium from the wells.

-

Add 50 µl of either Total or Oxidized Glutathione Lysis Reagent to the appropriate wells.

-

Incubate for 5 minutes at room temperature to lyse the cells.

-

Prepare Luciferin Generation Reagent and add 50 µl to each well.

-

Incubate for 30 minutes at room temperature.

-

Prepare Luciferin Detection Reagent and add 100 µl to each well.

-

Incubate for 15 minutes at room temperature.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a GSH standard curve using the Total Glutathione Lysis Reagent.

-

Calculate the concentration of total glutathione and GSSG in the samples based on the standard curve.

-

Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

-

Measurement of γ-Glutamylcysteine Synthetase (GCS) Activity

This spectrophotometric assay is based on the quantification of GSH formed from the GCS reaction coupled with the glutathione synthetase (GS) reaction.

-

Principle: The activity of GCS is determined by measuring the rate of GSH formation in the presence of excess substrates (glutamate and cysteine) and GS. The produced GSH is then quantified using the Tietze recycling method, where GSH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm[8][12][21].

-

Reaction Mixture (per assay):

-

100 mM Tris-HCl buffer, pH 8.0

-

150 mM KCl

-

20 mM MgCl2

-

2 mM EDTA

-

10 mM ATP

-

2.5 mM DTT

-

5 mM L-glutamate

-

5 mM L-cysteine

-

5 mM Glycine

-

0.5 U Glutathione Reductase

-

0.5 mM DTNB

-

0.2 mM NADPH

-

Cell or tissue extract (containing GCS and GS)

-

-

Procedure:

-

Prepare a master mix of all reagents except the cell/tissue extract.

-

Add the master mix to a microplate well.

-

Initiate the reaction by adding the cell or tissue extract.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔA412/min).

-

Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the rate of GSH formation.

-

Express the GCS activity as nmol of GSH formed per minute per mg of protein.

-

Measurement of Glutathione Peroxidase (GPx) Activity

This assay measures the activity of GPx by monitoring the consumption of NADPH in a coupled reaction with glutathione reductase.

-

Principle: GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide) by GSH, which is oxidized to GSSG. Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity[7][22][23][24][25].

-

Reaction Mixture (per assay):

-

50 mM Potassium Phosphate Buffer, pH 7.0

-

1 mM EDTA

-

1 mM NaN3 (to inhibit catalase)

-

1 mM GSH

-

0.2 mM NADPH

-

1 U/ml Glutathione Reductase

-

Cell or tissue extract

-

1.5 mM Cumene Hydroperoxide (or other suitable substrate)

-

-

Procedure:

-

Prepare a reaction mixture containing all components except the hydroperoxide substrate.

-

Add the cell or tissue extract and incubate for 5 minutes at 25°C.

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔA340/min).

-

Use the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹) to calculate the GPx activity.

-

Express the activity as nmol of NADPH oxidized per minute per mg of protein.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of BSO on the glutathione metabolism pathway.

Caption: A generalized experimental workflow for studying the effects of BSO.

Conclusion

L-buthionine-(S,R)-sulfoximine is a powerful tool for dissecting the intricate roles of glutathione in cellular physiology and pathology. Its specific inhibition of γ-glutamylcysteine synthetase provides a reliable method for depleting cellular GSH, thereby unveiling the profound consequences of a compromised antioxidant defense system. The resulting oxidative stress triggers a complex interplay of signaling pathways, including the activation of Nrf2 and PKC-δ, and the induction of the mitochondrial pathway of apoptosis. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted effects of BSO and to explore its therapeutic potential in diseases characterized by altered redox homeostasis, such as cancer. A thorough understanding of the molecular sequelae of BSO-induced glutathione depletion is paramount for the rational design of novel therapeutic strategies that target the glutathione metabolism pathway.

References

- 1. GSH/GSSG-Glo™ Assay Protocol [promega.sg]

- 2. promega.com [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. GSH/GSSG-Glo™ Assay | Measure Ratio of GSH to GSSG | Promega [promega.kr]

- 5. GSH-Glo™ Glutathione Assay [promega.com]

- 6. Nrf2 Inhibition Induces Oxidative Stress, Renal Inflammation and Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 9. phenxtoolkit.org [phenxtoolkit.org]

- 10. GSH-Glo™ Glutathione Assay Protocol [promega.jp]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Systemic L-Buthionine -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mitochondria and the Bcl-2 family proteins in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 20. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 21. A spectrophotometric assay of gamma-glutamylcysteine synthetase and glutathione synthetase in crude extracts from tissues and cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nwlifescience.com [nwlifescience.com]

- 23. oxfordbiomed.com [oxfordbiomed.com]

- 24. sciencellonline.com [sciencellonline.com]

- 25. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Buthionine Sulfoximine (BSO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of glutathione (B108866) (GSH) synthesis, a critical pathway in cellular antioxidant defense and detoxification. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental applications of BSO. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the experimental protocols for its use and the signaling pathways it modulates. Quantitative data from key studies are presented in structured tables for comparative analysis, and critical biological and experimental workflows are visualized using Graphviz diagrams.

Introduction

Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells. It plays a pivotal role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining cellular redox homeostasis. The de novo synthesis of glutathione is a two-step enzymatic process, with the first and rate-limiting step catalyzed by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).

Buthionine sulfoximine (BSO) is a synthetic amino acid analog that irreversibly inhibits GCS.[1] This inhibition leads to the depletion of intracellular glutathione, thereby sensitizing cells to oxidative stress and enhancing the efficacy of certain chemotherapeutic agents and radiation therapy.[2] This guide delves into the scientific journey of BSO, from its rational design and synthesis to its application in preclinical and clinical research.

Discovery and History

The development of buthionine sulfoximine is intrinsically linked to the pioneering work of Dr. Alton Meister, a prominent biochemist renowned for his contributions to the understanding of glutathione metabolism.[3][4] In the late 1970s, Meister's laboratory was deeply involved in elucidating the enzymes of the γ-glutamyl cycle, the metabolic pathway responsible for glutathione synthesis and degradation.[4][5]

Building upon the knowledge of methionine sulfoximine, an inhibitor of both glutamine synthetase and GCS, Meister and his colleague Dr. Owen W. Griffith sought to design a more specific and potent inhibitor of GCS. Their research, published in the Journal of Biological Chemistry in 1979, described the synthesis and characterization of a series of S-substituted homocysteine sulfoximines.[6][7] Among these, S-n-butyl homocysteine sulfoximine, or buthionine sulfoximine, emerged as a highly effective and specific inhibitor of GCS.[6] This discovery provided the scientific community with a powerful tool to probe the functions of glutathione in various biological systems.

Mechanism of Action

Buthionine sulfoximine acts as a transition-state analog inhibitor of γ-glutamylcysteine synthetase. The enzyme catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine, a reaction that proceeds through a γ-glutamyl phosphate (B84403) intermediate. BSO, with its structural similarity to the tetrahedral intermediate formed during this reaction, binds to the active site of GCS.[7]

The sulfoximine moiety of BSO is crucial for its inhibitory activity. The enzyme phosphorylates the sulfoximine nitrogen, leading to the formation of a stable, phosphorylated intermediate that remains tightly bound to the enzyme's active site, thereby causing irreversible inhibition.[7] This specific and potent inhibition of the rate-limiting step in glutathione synthesis leads to a time-dependent depletion of intracellular GSH pools.

Quantitative Data Summary

The following tables summarize key quantitative data from seminal studies on buthionine sulfoximine, illustrating its effects on enzyme activity, glutathione levels, and its synergistic effects with chemotherapeutic agents.

Table 1: Inhibition of γ-Glutamylcysteine Synthetase by Buthionine Sulfoximine Analogs

| Compound | Relative Inhibitory Potency |

| Methionine sulfoximine | 1 |

| Prothionine sulfoximine | ~5 |

| Buthionine sulfoximine | ~100 |

Data adapted from Griffith, O.W., and Meister, A. (1979). J. Biol. Chem. 254, 7558-7560.[6]

Table 2: Effect of Buthionine Sulfoximine on Intracellular Glutathione Levels

| Cell Line | BSO Concentration (µM) | Treatment Duration (h) | % GSH Depletion |

| Human Ovarian Cancer | 50 | 24 | ~75% |

| Murine Leukemia L1210 | 100 | 24 | >90% |

| Human Mammary T47D | 500 | 48 | ~90%[8] |

| Cardiomyocytes (H9c2) | 10,000 | 12 | ~57%[9] |

Data compiled from various preclinical studies.

Table 3: Synergistic Effect of BSO with Cisplatin in Biliary Tract Cancer Cells

| Treatment | Cell Viability (% of Control) | Apoptosis (% of Cells) |

| Cisplatin (8 µg/ml) | ~70% | ~15% |

| BSO (50 µM) + Cisplatin (8 µg/ml) | ~45% | ~35% |

Data adapted from a study on biliary tract cancer cells.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving buthionine sulfoximine.

Synthesis of Buthionine Sulfoximine

The synthesis of buthionine sulfoximine can be achieved through a multi-step process, as originally described by Griffith and Meister.[6]

Materials:

-

L-Homocysteine

-

Sodium in liquid ammonia

-

Hydrogen peroxide

-

Sodium azide (B81097)

-

Sulfuric acid

-

Solvents (e.g., methanol, ethanol, water)

Procedure:

-

S-butylation of Homocysteine: L-homocysteine is reacted with 1-bromobutane in the presence of a strong base, such as sodium in liquid ammonia, to yield S-butyl-L-homocysteine (buthionine).

-

Oxidation to Sulfoxide (B87167): The resulting buthionine is then oxidized to the corresponding sulfoxide using an oxidizing agent like hydrogen peroxide.

-

Imination to Sulfoximine: The buthionine sulfoxide is subsequently treated with sodium azide in the presence of sulfuric acid to introduce the imine group, forming buthionine sulfoximine.

-

Purification: The final product is purified by recrystallization or column chromatography.

Note: This is a simplified overview. Researchers should consult the original literature for precise reaction conditions and safety precautions.[6]

Assay of γ-Glutamylcysteine Synthetase Activity

The activity of GCS can be measured by monitoring the formation of γ-glutamylcysteine. A common method involves a coupled-enzyme assay.[11][12]

Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., Tris-HCl, pH 8.2)

-

L-glutamate

-

L-cysteine

-

ATP

-

Glutathione synthetase (purified)

-

Glycine

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

-

Glutathione reductase

-

NADPH

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, L-glutamate, L-cysteine, ATP, purified glutathione synthetase, and glycine.

-

Initiation of Reaction: Add the cell or tissue lysate containing GCS to the reaction mixture to initiate the synthesis of γ-glutamylcysteine, which is immediately converted to glutathione by the added glutathione synthetase.

-

Glutathione Quantification: The rate of glutathione formation is measured using the Tietze recycling assay.[13] In this assay, glutathione is reduced by glutathione reductase with the concomitant oxidation of NADPH to NADP+. The reduced glutathione then reacts with DTNB to produce 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

-

Inhibition by BSO: To determine the inhibitory effect of BSO, the lysate is pre-incubated with varying concentrations of BSO before initiating the reaction.

Measurement of Intracellular Glutathione Levels

Intracellular GSH levels can be quantified using various methods, including enzymatic recycling assays and HPLC.[8][14]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Metaphosphoric acid (MPA) or other protein precipitating agent

-

Assay reagents as described in Protocol 5.2 for the Tietze assay.

Procedure:

-

Cell Harvesting and Lysis: Harvest cultured cells by scraping or trypsinization, wash with cold PBS, and then lyse the cells in a protein-precipitating agent like MPA.

-

Protein Removal: Centrifuge the lysate to pellet the precipitated proteins.

-

GSH Quantification: The supernatant, containing the intracellular thiols, is then assayed for glutathione content using the Tietze recycling assay as described above.

Assessment of Apoptosis by Flow Cytometry

The synergistic effect of BSO and chemotherapeutic agents on apoptosis can be assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[10][15]

Materials:

-

Treated and untreated cultured cells

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with BSO, the chemotherapeutic agent (e.g., cisplatin), or a combination of both for the desired duration.

-

Cell Harvesting: Harvest the cells, including any floating cells in the medium.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Signaling Pathways and Experimental Workflows

The depletion of glutathione by buthionine sulfoximine has profound effects on cellular signaling, primarily by altering the intracellular redox environment. This leads to increased levels of reactive oxygen species (ROS), which can trigger various downstream pathways, including apoptosis.

Glutathione Synthesis and Inhibition by BSO

The following diagram illustrates the two-step synthesis of glutathione and the point of inhibition by buthionine sulfoximine.

References

- 1. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Alton Meister - Wikipedia [en.wikipedia.org]

- 4. From the γ-Glutamyl Cycle to the Glycan Cycle: A Road with Many Turns and Pleasant Surprises - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Translocation of benzo(a)pyrene reactive metabolites across human mammary epithelial cell membranes | PLOS One [journals.plos.org]

- 9. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of BSO-induced oxidative stress on histologic feature of testis: testosterone secretion and semen parameters in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular glutathione content, in vitro chemoresponse, and the effect of BSO modulation in samples derived from patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

A Technical Guide to Buthionine Sulfoximine (BSO) in Oxidative Stress Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of L-Buthionine Sulfoximine (B86345) (BSO), a critical tool for inducing and studying oxidative stress. We will cover its mechanism of action, experimental applications, detailed protocols, and the cellular pathways it modulates.

Introduction: The Role of Glutathione (B108866) and Oxidative Stress

Glutathione (GSH), a tripeptide (γ-L-glutamyl-L-cysteinyl-glycine), is the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system.[1][2] It directly scavenges reactive oxygen species (ROS) and acts as a crucial cofactor for enzymes like glutathione peroxidases (GPxs).[1][2] Depletion of intracellular GSH disrupts redox homeostasis, leading to oxidative stress, a condition implicated in numerous diseases and a key mechanism in certain therapeutic strategies.

L-Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), more recently known as glutamate-cysteine ligase (GCL).[3][4] GCL catalyzes the first and rate-limiting step in GSH biosynthesis.[5][6] By irreversibly inhibiting this enzyme, BSO effectively depletes the cellular GSH pool, making it an invaluable pharmacological tool for researchers studying the consequences of oxidative stress.[3][4]

Mechanism of Action

BSO acts as a transition-state analog inhibitor of GCL. The enzyme catalyzes the ATP-dependent phosphorylation of BSO on its sulfoximine nitrogen.[5] This phosphorylated BSO binds tightly to the enzyme, effectively preventing the ligation of glutamate (B1630785) and cysteine, the initial step of GSH synthesis.[5] This specific and irreversible inhibition leads to a time- and dose-dependent decrease in intracellular GSH levels.[7][8]

Applications in Oxidative Stress Research

BSO is a versatile tool with several key applications:

-

Modeling Oxidative Stress: BSO treatment is a standard method to induce a state of chronic oxidative stress in both in vitro and in vivo models, allowing for the study of cellular responses to redox imbalance.[4][9]

-

Sensitizing Cancer Cells to Therapy: Many cancer cells exhibit elevated GSH levels, which contributes to resistance against chemotherapy and radiation.[5][10] BSO-mediated GSH depletion can sensitize these cells to various treatments, including radiation and alkylating agents.[7][11][12]

-

Inducing Cell Death Pathways: Severe GSH depletion can trigger programmed cell death. BSO is used to study the mechanisms of:

-

Apoptosis: GSH loss leads to ROS accumulation, mitochondrial damage, cytochrome c release, and caspase activation.[13][14][15]

-

Ferroptosis: BSO is classified as a Class I ferroptosis inducer.[16] By depleting GSH, it indirectly inhibits the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. This leads to the accumulation of lipid ROS and iron-dependent cell death.[6][16][17]

-

Quantitative Data Summary

The effective concentration and duration of BSO treatment vary significantly depending on the cell type, its intrinsic GSH turnover rate, and the desired level of depletion. The following tables summarize typical experimental conditions reported in the literature.

Table 1: BSO Treatment Parameters in Cell Culture

| Cell Line | BSO Concentration | Treatment Duration | Resulting GSH Depletion | Reference(s) |

|---|---|---|---|---|

| V79-379A Hamster Lung | 50 - 500 µM | 10 hours | >95% | [12] |

| EMT6/SF Mouse Mammary | 50 µM | 12 - 14 hours | >95% | [7] |

| H9c2 Rat Cardiomyoblasts | 10 mM | 12 hours | ~57% | [13] |

| Ht22 Mouse Hippocampal | 0.03 - 10 mM | 15 hours | Dose-dependent | [1][2] |

| T47D Human Breast Cancer | 0.5 mM | 48 hours | >95% | [18] |

| MA-10 Leydig Cells | 100 µM | 24 hours | >80% | [19] |

| SK-N-BE-2C Neuroblastoma | 1 mM | 24 hours | Not specified, induced ROS | [20] |

| MDA-MB-231 Breast Cancer | 1 mM | 24 hours | Not specified, enhanced cytotoxicity |[21] |

Table 2: IC50 Values for BSO in Cancer Cell Lines

| Cell Line Type | IC50 Value | Reference |

|---|---|---|

| Melanoma (ZAZ) | 4.9 µM | [22] |

| Melanoma (M14) | 18 µM | [22] |

| Ovarian Cancer (A2780) | 8.5 µM | [22] |

| Breast Cancer (MCF-7) | 26.5 µM |[22] |

Detailed Experimental Protocols

Protocol 1: Induction of Oxidative Stress in Cell Culture

This protocol provides a general framework for depleting GSH in adherent cell lines to study the effects of oxidative stress.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

L-Buthionine sulfoximine (BSO) powder

-

Sterile PBS (phosphate-buffered saline)

-

Sterile, deionized water or DMSO for stock solution

-

Assay reagents for downstream analysis (e.g., GSH/GSSG-Glo™ Assay, DCFDA for ROS, Annexin V for apoptosis)

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

BSO Stock Solution Preparation: Prepare a concentrated stock solution of BSO (e.g., 100 mM) in sterile water or DMSO. Filter-sterilize the solution using a 0.22 µm syringe filter. Store aliquots at -20°C. Note: Check the solubility of BSO; it is soluble in water up to ~22 mg/mL (~100 mM).

-

BSO Treatment: On the day of the experiment, thaw the BSO stock solution and dilute it to the desired final concentration in pre-warmed complete culture medium. Remove the old medium from the cells and replace it with the BSO-containing medium. Include a vehicle control (medium with the same concentration of water or DMSO used for the BSO stock).

-

Incubation: Return the cells to the incubator for the desired treatment period (e.g., 12, 24, or 48 hours). The optimal time depends on the cell type and the half-life of its GSH pool.[7]

-

Downstream Analysis: Following incubation, harvest the cells for analysis.

-

For GSH Measurement: Wash cells with cold PBS, then lyse according to the manufacturer's protocol for your chosen GSH assay kit.

-

For ROS Measurement: Incubate cells with an ROS-sensitive probe like 2',7'–dichlorofluorescin diacetate (DCFDA) for the final 30-60 minutes of BSO treatment, then measure fluorescence.

-

For Cell Viability/Apoptosis: Use assays such as MTT, Trypan Blue exclusion, or flow cytometry with Annexin V/Propidium Iodide staining.

-

Protocol 2: Key Assay Methodologies

-

Glutathione (GSH) Quantification:

-

Principle: Commercially available kits (e.g., GSH/GSSG-Glo™) are commonly used. They typically involve cell lysis followed by a reaction where GSH is limiting. The reaction produces a luminescent or colorimetric signal proportional to the amount of GSH in the sample.

-

Brief Protocol: After BSO treatment, wash cells with PBS. Lyse cells in the provided lysis buffer. Add the detection reagent, which contains glutathione S-transferase (GST) and a luciferin (B1168401) substrate. GST catalyzes the conjugation of GSH to the substrate, releasing luciferin, which is then used by luciferase to produce light. Measure luminescence with a plate reader.

-

-

Reactive Oxygen Species (ROS) Detection:

-

Principle: The DCFDA assay is widely used. Cell-permeable DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into highly fluorescent 2',7'–dichlorofluorescein (DCF).

-

Brief Protocol: Towards the end of the BSO incubation period, add DCFDA solution to the cells (final concentration typically 5-10 µM) and incubate for 30-60 minutes at 37°C. Wash cells with PBS to remove excess probe. Measure fluorescence using a fluorescence microscope or plate reader (excitation/emission ~485/535 nm).

-

Signaling Pathways Modulated by BSO

Depletion of GSH by BSO triggers a cascade of cellular signaling events, primarily driven by the accumulation of ROS.

-

Apoptosis Pathway: Increased ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), causing mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c into the cytosol.[14] This initiates the caspase cascade, where initiator caspases (e.g., Caspase-9) activate executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[13] In some contexts, BSO-induced apoptosis is also linked to the activation of Protein Kinase C-delta (PKC-δ).[13][23]

-

Ferroptosis Pathway: BSO's primary role in ferroptosis is the depletion of GSH, the essential cofactor for GPX4.[16] GPX4 is the sole enzyme capable of reducing complex lipid hydroperoxides within biological membranes. Its inactivation leads to an accumulation of lipid ROS, peroxidation of polyunsaturated fatty acids (PUFAs), membrane damage, and iron-dependent cell death.[16][17]

-

Survival Pathways (Nrf2): Cells can mount a defensive response to BSO-induced stress. Oxidative stress can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[24] Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative modifications of Keap1 cause it to release Nrf2, which then translocates to the nucleus and promotes the transcription of antioxidant response element (ARE)-containing genes, including those involved in GSH synthesis and other antioxidant enzymes.[24][25] However, this response may not be sufficient to overcome severe GSH depletion.

References

- 1. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 4. Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Basis for Feedback and Pharmacological Inhibition of Saccharomyces cerevisiae Glutamate Cysteine Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative Stress-Inducing Anticancer Therapies: Taking a Closer Look at Their Immunomodulating Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induction and application of ferroptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Translocation of benzo(a)pyrene reactive metabolites across human mammary epithelial cell membranes | PLOS One [journals.plos.org]

- 19. Effect of Glutathione Redox State on Leydig Cell Susceptibility to Acute Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. caymanchem.com [caymanchem.com]

- 23. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - Biomolecules & Therapeutics - 한국응용약물학회 - KISS [kiss.kstudy.com]

- 24. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Systemic L-Buthionine -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum [frontiersin.org]

Buthionine Sulfoximine: An In-Depth Technical Guide to its Inhibition of γ-Glutamylcysteine Synthetase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of buthionine sulfoximine (B86345) (BSO) as a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL). BSO's ability to deplete cellular glutathione (B108866) (GSH) levels has made it a critical tool in studying the roles of GSH in cellular physiology and a potential therapeutic agent for enhancing the efficacy of cancer treatments.[1][2]

Introduction to Buthionine Sulfoximine and γ-Glutamylcysteine Synthetase

Buthionine sulfoximine is a synthetic amino acid that specifically targets and inhibits γ-GCS, the rate-limiting enzyme in the biosynthesis of glutathione.[2] Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a crucial role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis. By inhibiting γ-GCS, BSO effectively depletes the intracellular pool of GSH, thereby sensitizing cells to oxidative stress and certain therapeutic agents.

Mechanism of Action: Irreversible Inhibition of γ-GCS

BSO acts as a mechanism-based irreversible inhibitor of γ-GCS. The inhibition process involves the phosphorylation of the sulfoximine nitrogen of BSO by ATP within the enzyme's active site. This phosphorylated intermediate binds tightly to the enzyme, leading to its inactivation. This mechanism is highly specific for γ-GCS, with minimal inhibition of other related enzymes such as glutamine synthetase.

The crystal structure of E. coli γ-GCS in complex with a BSO analog (PDB ID: 1V4G) reveals key interactions within the active site.[3] Upon binding, a conformational change is induced, particularly in a "switch loop" (residues 240-249), which allows for the accommodation of the inhibitor. Key residues, including Tyr-241 and Tyr-300, form a hydrogen-bonding network with the carboxyl group of the inhibitor's cysteine-like moiety, ensuring a tight fit within the active site.[3] Divalent metal ions, such as Mg2+ or Mn2+, are also crucial for the binding of both substrates and inhibitors like BSO.[4]

Quantitative Inhibition Data

The inhibitory potency of BSO has been quantified across various systems, with IC50 and Ki values determined for different cell lines and purified enzymes.

| Parameter | System | Value | Reference |

| IC50 | Melanoma Tumor Specimens | 1.9 µM | [5][6][7] |

| Breast Tumor Specimens | 8.6 µM | [5][6][7] | |

| Ovarian Tumor Specimens | 29 µM | [5][6][7] | |

| PANC-1 (Pancreatic Cancer) | 570 nM (cell-free enzymatic assay) | [8] | |

| Ki | γ-Glutamylcysteine Synthetase | < 100 µM | [9] |

Experimental Protocols

γ-Glutamylcysteine Synthetase (γ-GCS) Activity Assay

This protocol is adapted from spectrophotometric and HPLC-based methods for measuring γ-GCS activity.[10][11][12]

Principle: The activity of γ-GCS is determined by measuring the rate of formation of its product, γ-glutamylcysteine (γ-GC). This can be achieved by coupling the reaction to the glutathione synthetase (GS) reaction and then quantifying the resulting glutathione (GSH) using the Tietze method, or by direct quantification of γ-GC using HPLC.

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 20 mM MgCl2, 2 mM DTT

-

Substrate Solution: 10 mM L-glutamate, 5 mM L-cysteine, 5 mM ATP

-

(For coupled assay) Purified Glutathione Synthetase (GS) and 10 mM glycine

-

(For HPLC method) HPLC system with electrochemical or fluorescence detector

-

(For coupled assay) Reagents for Tietze method (see section 4.2)

-

Acivicin (B1666538) (γ-glutamyl transpeptidase inhibitor)

-

Buthionine Sulfoximine (BSO) as a control inhibitor

Procedure:

-

Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, substrate solution, and cell lysate. For the coupled assay, also include purified GS and glycine. To prevent degradation of the product, acivicin can be added.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction rate is linear within this timeframe.

-

Termination: Stop the reaction by adding a protein precipitating agent, such as sulfosalicylic acid (SSA) to a final concentration of 5%.

-

Quantification:

-

Coupled Assay (Tietze Method): After stopping the reaction, centrifuge to remove precipitated protein. The supernatant, containing the newly synthesized GSH, is then quantified using the Tietze method as described in section 4.2.

-

HPLC Method: After stopping the reaction and centrifugation, the supernatant is directly analyzed by HPLC to separate and quantify γ-GC.

-

-

Controls: Run parallel reactions without the cell lysate (blank), without one of the substrates, and with a known concentration of BSO to confirm the specificity of the assay.

Measurement of Cellular Glutathione (Tietze Method)

This protocol is a standard enzymatic recycling assay for the quantification of total glutathione (GSH + GSSG).[13][14][15][16]

Principle: The assay is based on the oxidation of GSH by 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow derivative 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The GSSG is then recycled back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.

Materials:

-

Cell or tissue samples

-

5% Sulfosalicylic Acid (SSA) for deproteinization

-

Assay Buffer: 125 mM sodium phosphate (B84403) buffer, pH 7.5, containing 6.3 mM EDTA

-

DTNB solution (in assay buffer)

-

NADPH solution (in assay buffer)

-

Glutathione Reductase (GR) solution (in assay buffer)

-

GSH standards

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Harvest cells or tissues and homogenize in 5% SSA. Centrifuge at high speed to pellet the precipitated protein. The supernatant contains the glutathione.

-

Reaction Setup: In a 96-well plate, add the deproteinized sample supernatant, assay buffer, DTNB solution, and NADPH solution to each well.

-

Standard Curve: Prepare a series of GSH standards of known concentrations and add them to separate wells.

-

Initiation and Measurement: Initiate the reaction by adding glutathione reductase to each well. Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

Calculation: The rate of change in absorbance (ΔA/min) is calculated for each sample and standard. A standard curve is generated by plotting the ΔA/min of the standards against their concentrations. The glutathione concentration in the samples is then determined from the standard curve.

Signaling Pathways and Cellular Effects of BSO-Mediated γ-GCS Inhibition

Inhibition of γ-GCS by BSO leads to a significant depletion of intracellular GSH, which in turn triggers a cascade of cellular events, primarily driven by increased oxidative stress.

Glutathione Synthesis Pathway and BSO Inhibition

The synthesis of glutathione is a two-step enzymatic process. The first and rate-limiting step, the formation of γ-glutamylcysteine from glutamate and cysteine, is catalyzed by γ-GCS. Buthionine sulfoximine acts as a potent inhibitor of this crucial first step.

Caption: BSO inhibits the first step of glutathione synthesis.

BSO-Induced Apoptosis

Depletion of GSH by BSO can lead to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death, or apoptosis. This process often involves the activation of a cascade of proteases called caspases.[17] Studies have shown that BSO-induced apoptosis can be blocked by caspase inhibitors, indicating a caspase-dependent mechanism.[18] The intrinsic, or mitochondrial, pathway of apoptosis is often implicated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[19][20]

Caption: BSO triggers apoptosis through GSH depletion and caspase activation.

BSO-Induced Ferroptosis

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to detoxify lipid peroxides and prevent ferroptosis. By depleting GSH, BSO indirectly inhibits GPX4 activity, leading to an accumulation of lipid peroxides and the induction of ferroptosis.[21] While BSO can induce ferroptosis, it is generally considered less potent than direct GPX4 inhibitors or compounds that block cystine uptake.[21] Some studies suggest that BSO-induced GSH depletion can lead to the degradation of GPX4, further promoting ferroptosis.[22][23]

Caption: BSO promotes ferroptosis by depleting GSH and inhibiting GPX4.

Conclusion

Buthionine sulfoximine is a powerful and specific tool for studying the multifaceted roles of glutathione in cellular processes. Its ability to irreversibly inhibit γ-GCS and deplete cellular GSH has provided invaluable insights into redox biology and has shown promise as a chemosensitizing agent in cancer therapy. The detailed understanding of its mechanism of action, coupled with robust experimental protocols for its study, will continue to advance research in these critical areas.

References

- 1. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 3. rcsb.org [rcsb.org]

- 4. Escherichia coli gamma-glutamylcysteine synthetase. Two active site metal ions affect substrate and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. phenxtoolkit.org [phenxtoolkit.org]

- 14. Glutathione assay [bio-protocol.org]

- 15. woongbee.com [woongbee.com]

- 16. Glutathione determination by the Tietze enzymatic recycling assay and its relationship to cellular radiation response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Caspase-9 Activation by the Apoptosome Is Not Required for Fas-mediated Apoptosis in Type II Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Copper-dependent autophagic degradation of GPX4 drives ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

BSO-Induced Glutathione Depletion and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-buthionine-S,R-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis. Depletion of the intracellular GSH pool by BSO disrupts cellular redox homeostasis, leading to a cascade of events that can culminate in apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying BSO-induced apoptosis, with a focus on the involved signaling pathways, experimental methodologies to study this phenomenon, and a summary of key quantitative data.

Introduction: The Role of Glutathione in Cellular Homeostasis

Glutathione is the most abundant non-protein thiol in mammalian cells and plays a critical role in a multitude of cellular processes.[1][2] Its primary functions include:

-

Antioxidant Defense: GSH is a key component of the cellular antioxidant system, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidase.[1][3]

-

Detoxification: GSH conjugates with xenobiotics and carcinogens, facilitating their excretion from the cell.

-

Redox Signaling: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical determinant of the intracellular redox environment and influences various signaling pathways.[1]

Disruption of GSH homeostasis can lead to oxidative stress, a condition characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates.[4] Oxidative stress is implicated in the pathogenesis of numerous diseases and can be a potent trigger of apoptosis.[4][5]

BSO-Mediated Glutathione Depletion

BSO irreversibly inhibits γ-glutamylcysteine synthetase, leading to a time-dependent depletion of intracellular GSH.[6][7] This slow depletion of the GSH pool distinguishes it from the rapid GSH extrusion observed in other models of apoptosis.[7] The gradual decline in GSH levels allows for the activation of adaptive survival pathways in some cells, while in others it sensitizes them to apoptotic stimuli or directly triggers apoptosis.[7]

Signaling Pathways in BSO-Induced Apoptosis

The depletion of glutathione by BSO initiates a complex network of signaling events that converge on the activation of the apoptotic machinery. The primary mechanisms involve the generation of reactive oxygen species (ROS), activation of specific protein kinases, and modulation of the mitochondrial apoptotic pathway.

The Central Role of Reactive Oxygen Species (ROS)

A major consequence of GSH depletion is the accumulation of ROS.[6][8][9] This increase in oxidative stress is a critical trigger for the subsequent apoptotic events.[6][8] ROS can induce apoptosis through various mechanisms, including:

-

Oxidative Damage: ROS can directly damage cellular macromolecules such as DNA, lipids, and proteins, leading to cellular dysfunction and triggering apoptotic pathways.[5]

-

Activation of Signaling Kinases: ROS can activate stress-activated protein kinases, such as Protein Kinase C-delta (PKC-δ).[8][9]

PKC-δ Activation

Studies have shown that BSO-induced GSH depletion leads to the activation and translocation of PKC-δ from the cytosol to the membrane.[8][10][11] Activated PKC-δ, in turn, can further amplify ROS production and promote cell death.[8][9] Inhibition of PKC-δ has been demonstrated to block BSO-induced ROS generation and apoptosis.[8][10]

The Mitochondrial (Intrinsic) Pathway of Apoptosis

BSO-induced apoptosis predominantly proceeds through the mitochondrial pathway.[8][12] Key events in this pathway include:

-

Bcl-2 Family Proteins: While BSO treatment may not always alter the expression levels of Bcl-2 family proteins like Bcl-2 and Bax, it can reduce the heterodimerization of the anti-apoptotic Bcl-2 with the pro-apoptotic Bax.[13] This disruption can favor the pro-apoptotic activity of Bax. In some BSO-resistant cell lines, an upregulation of Bcl-2 has been observed as a survival mechanism.[14][15]

-

Cytochrome c Release: The accumulation of ROS and the altered balance of Bcl-2 family proteins can lead to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c from the mitochondria into the cytosol.[6]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates effector caspases like caspase-3.[6][8] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[8]

Quantitative Data on BSO-Induced Effects

The following tables summarize quantitative data from various studies on the effects of BSO treatment on cell lines.

Table 1: BSO-Induced Glutathione Depletion

| Cell Line | BSO Concentration | Time (hours) | % GSH Depletion | Reference |

| H9c2 | 10 mM | 0.5 | ~20% | [8] |

| H9c2 | 10 mM | 1 | ~43% | [8] |

| H9c2 | 10 mM | 4 | ~54% | [8] |

| H9c2 | 10 mM | 12 | ~57% | [8] |

| PW (B cell lymphoma) | Not specified | 24 | 95% (total GSH) | [6] |

| Macrophages | 300 µM | 2 | 40% | [16] |

| Macrophages | 300 µM | 24 | 100% | [16] |

Table 2: BSO-Induced Apoptosis and Cell Death

| Cell Line | BSO Concentration | Time (hours) | % Apoptotic/Dead Cells | Assay | Reference |

| H9c2 | 10 mM | 12 | 19.8% | Annexin V | [8] |

| H9c2 | 10 mM | 14 | 27.5% | Annexin V | [8] |

| H9c2 | 10 mM | 18 | 26.8% | Annexin V | [8] |

| H9c2 | 10 mM | 14 | 20.3% | PI (Necrosis) | [8] |

| H9c2 | 10 mM | 18 | 28.7% | PI (Necrosis) | [8] |

| H9c2 | 10 mM | 22 | 34.7% | PI (Necrosis) | [8] |

| GBC-SD | 50 µM + 4 µg/ml Cisplatin | 24 | Increased vs Cisplatin alone | Annexin V/PI | [17] |

| RBE | 50 µM + 4 µg/ml Cisplatin | 24 | Increased vs Cisplatin alone | Annexin V/PI | [17] |

Table 3: BSO-Induced Caspase-3 Activation

| Cell Line | BSO Concentration | Time (hours) | Fold Increase in Caspase-3 Activity | Reference |

| H9c2 | 10 mM | 14 | ~2.5 | [8] |

| H9c2 | 10 mM | 16 | ~3.5 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study BSO-induced glutathione depletion and apoptosis.

Cell Culture and BSO Treatment

-

Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and grow for 24 hours.

-

BSO Preparation: Prepare a stock solution of L-buthionine-S,R-sulfoximine in sterile, nuclease-free water or cell culture medium.

-

Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of BSO. A vehicle-treated control (medium without BSO) should be included.

-

Incubation: Incubate the cells for the desired time points (e.g., 0, 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.

Measurement of Intracellular Glutathione

Protocol: HPLC-Based Assay

-

Cell Lysis: After BSO treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., containing perchloric acid) to precipitate proteins.

-

Sample Preparation: Centrifuge the lysate to pellet the protein precipitate. The supernatant contains the intracellular GSH.

-

Derivatization (Optional but Recommended): Derivatize the GSH in the supernatant with a fluorescent labeling agent (e.g., o-phthalaldehyde) to enhance detection sensitivity.

-

HPLC Analysis: Inject the prepared sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18 reverse-phase) and a fluorescence or UV detector.

-

Quantification: Quantify the GSH concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of GSH.

Assessment of Apoptosis by Annexin V/Propidium (B1200493) Iodide Staining

Protocol: Flow Cytometry

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin, and then combine with the supernatant.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Measurement of Caspase-3 Activity

Protocol: Colorimetric or Fluorometric Assay

-

Cell Lysis: After BSO treatment, lyse the cells in a specific caspase assay lysis buffer.

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Reaction: Add a caspase-3-specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysate.

-

Incubation: Incubate the reaction mixture at 37°C to allow the activated caspase-3 to cleave the substrate.

-

Detection: Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) of the cleaved substrate using a plate reader.

-

Normalization: Normalize the caspase-3 activity to the total protein concentration to account for differences in cell number.

Conclusion

BSO-induced glutathione depletion serves as a valuable model for studying the role of oxidative stress in apoptosis. The intricate signaling network, involving ROS, PKC-δ, and the mitochondrial pathway, highlights the critical role of GSH in maintaining cellular viability. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the mechanisms of BSO-induced cell death and to explore its potential as a chemosensitizing agent in cancer therapy. Understanding these fundamental processes is crucial for the development of novel therapeutic strategies that target cellular redox pathways.

References

- 1. Glutathione and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione and modulation of cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species, cellular redox systems, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 6. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - Biomolecules & Therapeutics - 한국응용약물학회 - KISS [kiss.kstudy.com]

- 11. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ -Biomolecules & Therapeutics | 학회 [koreascience.kr]

- 12. biomolther.org [biomolther.org]

- 13. researchgate.net [researchgate.net]

- 14. Glutathione depletion up-regulates Bcl-2 in BSO-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to DL-Buthionine-(S,R)-sulfoximine for Inducing Oxidative Stress In Vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of DL-Buthionine-(S,R)-sulfoximine (BSO) as a potent and specific agent for inducing oxidative stress in in vitro models. BSO irreversibly inhibits γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis, leading to cellular GSH depletion. This depletion disrupts the cellular redox balance, resulting in the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. This guide details the mechanism of action of BSO, provides standardized experimental protocols for its application, presents quantitative data on its effects in various cell lines, and illustrates the key signaling pathways involved in BSO-induced cellular responses. This information is intended to assist researchers in designing and implementing robust in vitro studies to investigate the roles of oxidative stress in diverse biological processes and to evaluate the efficacy of novel therapeutic agents.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the ability to reliably induce and study oxidative stress in controlled in vitro settings is crucial for advancing our understanding of these conditions and for the development of effective therapeutic strategies.